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molecular formula C12H4ClNO5 B8660851 4-Chloro-3-nitro-1,8-naphthalic anhydride

4-Chloro-3-nitro-1,8-naphthalic anhydride

Cat. No. B8660851
M. Wt: 277.61 g/mol
InChI Key: IJVILRCYHDHVKF-UHFFFAOYSA-N
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Patent
US06362181B1

Procedure details

Mixture of concentrated sulfuric acid (2.7 mL) and concentrated nitric acid (2.0 mL) was added to a solution of 4-chloro-1,8-naphthalic anhydride (3.0 g, 12.8 mmol) in concentrated sulfuric acid (10.5 mL) at 0° C. The mixture was stirred at room temperature for 2 hours and poured into ice water (50 mL). The separated solid was filtered, washed with water, and dried to give 2.1 g of the title compound (Reference: Tet., 1995;51(33):9127-9138).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
2.7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH:5]1[CH:14]=[C:13]2[C:15]([O:17][C:18](=[O:19])[C:11]3=[C:12]2[C:7](=[C:8]([Cl:20])[CH:9]=[CH:10]3)[CH:6]=1)=[O:16]>S(=O)(=O)(O)O>[CH:5]1[CH:14]=[C:13]2[C:15]([O:17][C:18]([C:11]3=[CH:10][C:9]([N+:1]([O-:4])=[O:2])=[C:8]([Cl:20])[C:7](=[C:12]23)[CH:6]=1)=[O:19])=[O:16]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Cl
Name
Quantity
10.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
50 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2.7 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The separated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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